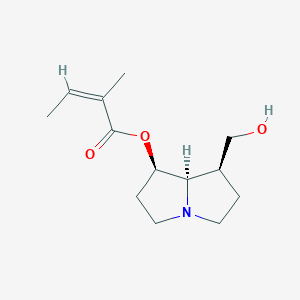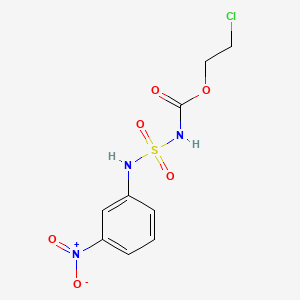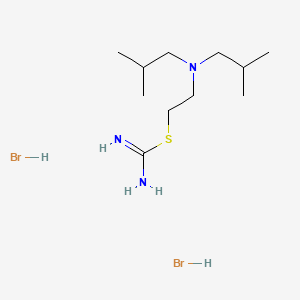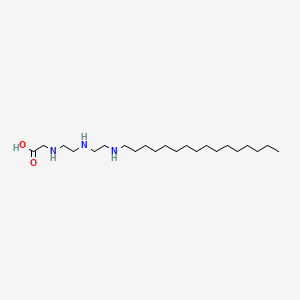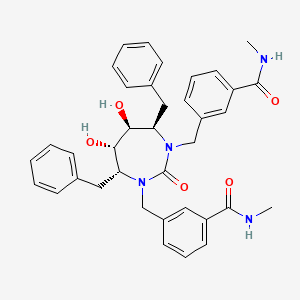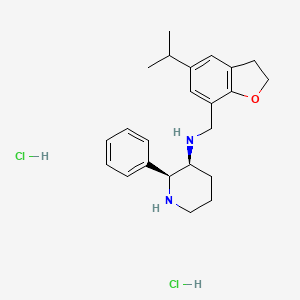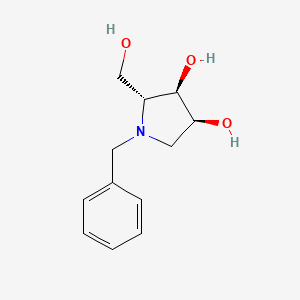
2,5-Dimethoxy-4-((carbomethoxy)amino)benzenediazonium hexafluorophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethoxy-4-((carbomethoxy)amino)benzenediazonium hexafluorophosphate is a diazonium salt that is used in various chemical reactions and applications. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis and other scientific research fields.
Vorbereitungsmethoden
The synthesis of 2,5-Dimethoxy-4-((carbomethoxy)amino)benzenediazonium hexafluorophosphate typically involves the diazotization of 2,5-dimethoxy-4-((carbomethoxy)amino)aniline. The reaction is carried out in the presence of a strong acid, such as hydrochloric acid, and a nitrite source, such as sodium nitrite. The resulting diazonium salt is then treated with hexafluorophosphoric acid to yield the final product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production and purity.
Analyse Chemischer Reaktionen
2,5-Dimethoxy-4-((carbomethoxy)amino)benzenediazonium hexafluorophosphate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the diazonium group is replaced by other substituents such as halides, hydroxyl groups, or alkyl groups.
Coupling Reactions: It can react with phenols or aromatic amines to form azo compounds, which are valuable in dye synthesis.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common reagents used in these reactions include copper(I) chloride for Sandmeyer reactions, phenols for azo coupling, and reducing agents like sodium borohydride for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethoxy-4-((carbomethoxy)amino)benzenediazonium hexafluorophosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of azo compounds and other substituted aromatic compounds.
Biology: It can be used in the labeling of biomolecules for detection and analysis.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 2,5-Dimethoxy-4-((carbomethoxy)amino)benzenediazonium hexafluorophosphate exerts its effects involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can react with nucleophiles, electrophiles, and other reactive species, leading to the formation of new chemical bonds and products. The molecular targets and pathways involved depend on the specific reaction and application.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,5-Dimethoxy-4-((carbomethoxy)amino)benzenediazonium hexafluorophosphate include other diazonium salts, such as:
- 2,5-Dimethoxy-4-nitrobenzenediazonium hexafluorophosphate
- 2,5-Dimethoxy-4-chlorobenzenediazonium hexafluorophosphate
- 2,5-Dimethoxy-4-bromobenzenediazonium hexafluorophosphate
These compounds share similar reactivity and applications but differ in their substituents, which can influence their chemical properties and reactivity. The unique combination of the carbomethoxyamino group and diazonium functionality in this compound makes it particularly useful for specific synthetic and research applications.
Eigenschaften
CAS-Nummer |
72102-63-7 |
|---|---|
Molekularformel |
C10H12F6N3O4P |
Molekulargewicht |
383.18 g/mol |
IUPAC-Name |
2,5-dimethoxy-4-(methoxycarbonylamino)benzenediazonium;hexafluorophosphate |
InChI |
InChI=1S/C10H11N3O4.F6P/c1-15-8-5-7(13-11)9(16-2)4-6(8)12-10(14)17-3;1-7(2,3,4,5)6/h4-5H,1-3H3;/q;-1/p+1 |
InChI-Schlüssel |
YOKKJINZEMQCKF-UHFFFAOYSA-O |
Kanonische SMILES |
COC1=CC(=C(C=C1NC(=O)OC)OC)[N+]#N.F[P-](F)(F)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






